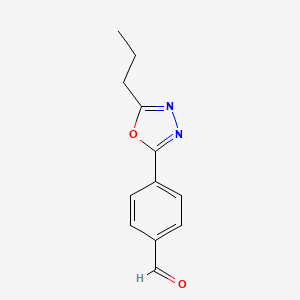

4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Description

4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde core substituted at the para position with a 1,3,4-oxadiazole ring bearing a propyl group at the 5-position. The oxadiazole moiety contributes to its electron-deficient aromatic character, making it a versatile intermediate in medicinal chemistry and materials science. Its CAS registry number is 545424-46-2 (as per ). The compound’s aldehyde group enables further functionalization via Schiff base formation or nucleophilic addition, while the propyl chain enhances lipophilicity, influencing solubility and pharmacokinetic properties in biological applications .

Properties

IUPAC Name |

4-(5-propyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-3-11-13-14-12(16-11)10-6-4-9(8-15)5-7-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWDYPJUMXRUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) wild-type enzyme. EGFR is a protein that plays a crucial role in cell growth and division. When this protein is overactive, it can lead to uncontrolled cell proliferation, a hallmark of many cancers.

Mode of Action

The exact mode of action of This compound Based on the structure of the compound and its similarity to other oxadiazole derivatives, it is plausible that it interacts with its target protein (such as egfr) and inhibits its activity. This inhibition could potentially lead to a decrease in cell proliferation.

Biochemical Pathways

The biochemical pathways affected by This compound These pathways are involved in cell proliferation, survival, and differentiation.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound In silico adme prediction is often used for similar compounds. These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.

Result of Action

The molecular and cellular effects of This compound If it acts as an egfr inhibitor, it could potentially lead to decreased cell proliferation, particularly in cancer cells where egfr is often overactive.

Biological Activity

4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 1061671-93-9) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| Benzothiazepine derivatives | Antitubercular | 0.003–0.03 | |

| Pyridine-based oxadiazoles | Antimicrobial | TBD |

Studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various pathogenic bacteria. For instance, research highlighted that certain aryl derivatives exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study:

A study demonstrated that certain oxadiazole derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising avenue for further development .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

- Enzyme Inhibition: Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction: Some studies suggest that these compounds may interact with DNA, leading to disruption of replication processes in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles, including 4-(5-propyl-1,3,4-oxadiazol-2-yl)benzaldehyde, exhibit significant anticancer properties. A study highlighted the synthesis of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids that act as potent inhibitors of the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF)-mediated gene transcription. These compounds demonstrated good potency in cellular assays, making them promising candidates for further development in cancer therapeutics .

Antimicrobial Properties

The oxadiazole derivatives have also been studied for their antimicrobial activities. The structural features of this compound contribute to its effectiveness against various bacterial strains. The compound's ability to inhibit microbial growth suggests potential applications in developing new antimicrobial agents .

Material Science

Fluorescent Materials

The incorporation of oxadiazole moieties into polymer matrices has been explored for creating fluorescent materials. The unique electronic properties of this compound allow it to function as a luminescent probe in various applications, including sensors and light-emitting devices. Studies have shown that these materials can be used in organic light-emitting diodes (OLEDs), enhancing their efficiency and performance .

Agricultural Research

Pesticidal Applications

There is growing interest in the use of oxadiazole derivatives as agrochemicals due to their potential insecticidal and fungicidal properties. Compounds similar to this compound have been tested for their ability to control pests and diseases in crops. Their effectiveness could lead to the development of safer and more environmentally friendly agricultural products .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-(1,3,4-oxadiazol-2-yl)benzaldehyde derivatives. Key structural analogues include:

Key Observations :

- Lipophilicity : The propyl group in the target compound increases hydrophobicity compared to derivatives with polar groups (e.g., -SH in or sulfamoyl in LMM5 ). This impacts solubility; for instance, LMM5 and LMM11 require DMSO/Pluronic F-127 for solubilization , whereas the propyl-substituted compound may exhibit better membrane permeability.

- Reactivity: The aldehyde group allows for Schiff base formation, as seen in , where 4-hydroxybenzaldehyde derivatives react with amino-oxadiazoles .

Physicochemical Data

- Solubility : Propyl-substituted derivatives are expected to have lower aqueous solubility than polar analogues (e.g., LMM5 ).

- Spectroscopic Profiles : IR and NMR data for related compounds (–9) indicate characteristic peaks for oxadiazole (C=N, ~1600 cm⁻¹ in IR) and benzaldehyde (aldehyde proton at ~10 ppm in ¹H-NMR) .

Preparation Methods

Synthesis of 5-Propyl-1,3,4-oxadiazole Intermediate

A robust and industrially relevant method for synthesizing 5-alkyl-1,3,4-oxadiazole derivatives involves the following steps:

| Step | Reaction Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Ammonolysis of dialkyl oxalate to form monoalkyl oxalate hydrazide | Dialkyl oxalate, hydrazine hydrate | Ambient to mild heating | Monoalkyl oxalate hydrazide intermediate |

| 2 | Acylation of monoalkyl oxalate hydrazide with fatty acid anhydride | Fatty acid anhydride (e.g., propionic anhydride) | Controlled temperature (e.g., 60-65°C) | 2-Acylhydrazide monoalkyl oxalate |

| 3 | Dehydration and cyclization to form 5-propyl-1,3,4-oxadiazole | Dehydrating agents or heating | Elevated temperature | 5-Propyl-1,3,4-oxadiazole derivative |

This method avoids highly toxic reagents, uses inexpensive raw materials and solvents, and is suitable for scale-up due to its safety and efficiency.

Selective Acylation and Rearrangement to Form 5-Propyl-1,3,4-oxadiazole-2-carboxylate

An alternative route involves selective acylation of a 5-substituted tetrazole intermediate:

| Step | Reaction Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Preparation of 5-propyl-1H-tetrazole intermediate | Appropriate tetrazole precursors | Standard synthetic conditions | 5-Propyl-1H-tetrazole |

| 2 | Selective N-2 acylation with monoalkyl oxalyl chloride | Monoalkyl oxalyl chloride (expensive reagent) | Heating at 60-65°C for 1 hour | [2-(5-propyl-tetrazolium)] carbonyl acetate intermediate |

| 3 | Rearrangement of acylated product | Heating, sometimes in presence of catalysts | Completion indicated by nitrogen gas evolution | 5-Propyl-1,3,4-oxadiazole-2-carboxylate |

This method, described in patent literature (Merck WO2006/060712A2), is efficient but uses costly reagents and requires careful temperature control.

Introduction of the 4-(Benzaldehyde) Group

The attachment of the benzaldehyde group at the 4-position of the oxadiazole ring can be achieved by:

- Electrophilic aromatic substitution on a suitably substituted oxadiazole ring

- Cross-coupling reactions (e.g., Suzuki or Stille coupling) if a halogenated oxadiazole intermediate is available

- Direct condensation reactions involving aldehyde precursors and oxadiazole intermediates

Catalysts and Reaction Media

- Titanium and aluminum-based catalysts have been reported to facilitate the preparation of substituted oxadiazoles, enhancing yields and selectivity.

- Reaction media often involve inert solvents such as toluene or chlorobenzene, with careful temperature control to optimize reaction rates and prevent side reactions.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The hydrazide cyclization method is favored for industrial applications due to its avoidance of highly toxic reagents and relatively simple operational steps.

- The tetrazole acylation method, while efficient, is less economical for large-scale synthesis due to reagent cost.

- Catalyst-mediated processes can enhance reaction efficiency but require optimization of catalyst type, loading, and reaction conditions.

- Temperature control is critical, especially during acylation and ring closure steps, to maximize yield and minimize side products.

- The choice of solvent impacts reaction rate and product purity; aromatic solvents like toluene are commonly used.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and aldehyde group (δ 10.0–10.2 ppm) .

- IR Spectroscopy : Stretching vibrations at 1680–1700 cm (C=O aldehyde) and 1550–1600 cm (C=N oxadiazole) .

- X-ray Crystallography : SHELX programs refine crystal structures, revealing planar oxadiazole rings and intermolecular interactions (e.g., C–H···O) critical for stability .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Research Question

- Microwave Irradiation : Reduces reaction time (20–30 minutes vs. 4–6 hours) with comparable yields .

- Catalyst Screening : Lewis acids (e.g., ZnCl) or ionic liquids improve cyclization efficiency .

- Solvent Optimization : Ethanol/water mixtures (7:3) enhance solubility of intermediates, reducing byproducts .

Data-Driven Approach : Design of Experiments (DoE) models can identify optimal pH (4–5), temperature, and reagent ratios .

How should researchers address discrepancies in reported biological activities of this compound?

Advanced Research Question

Contradictions in antimicrobial or anticancer data may arise from:

- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .

- Structural Modifications : Substituting the propyl group with methyl or phenyl alters logP values, affecting membrane permeability .

Resolution Strategies : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use high-purity samples (HPLC ≥95%) and comparative studies under identical conditions .

What computational methods aid in elucidating the mechanism of action of this compound?

Advanced Research Question

- Molecular Docking : Predict binding affinities to targets like bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases .

- DFT Calculations : Analyze electron distribution in the oxadiazole ring to explain reactivity and stability .

- MD Simulations : Study interactions with lipid bilayers to assess bioavailability .

What are the key challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

- Low Solubility : Use mixed solvents (e.g., DMSO/water) for slow evaporation.

- Twinned Crystals : SHELXD and SHELXE improve phasing in high-resolution data .

- Disorder : Cooling crystals to 100 K reduces thermal motion artifacts .

How does the propyl substituent influence the compound’s physicochemical properties compared to methyl or phenyl analogs?

Basic Research Question

- Lipophilicity : Propyl (logP ~2.5) increases membrane permeability vs. methyl (logP ~1.8) .

- Melting Point : Longer alkyl chains (e.g., propyl) lower melting points (e.g., ~110°C) compared to phenyl analogs (>150°C) .

What green chemistry approaches are applicable to the synthesis of this compound?

Advanced Research Question

- Solvent-Free Reactions : Mechanochemical grinding of precursors reduces waste .

- Biocatalysis : Lipases or esterases catalyze cyclization under mild conditions (pH 7, 37°C) .

- Ultrasonic Irradiation : Enhances reaction rates by 30–40% through cavitation effects .

Table 1: Comparative Physicochemical Properties of Oxadiazole Derivatives

| Substituent | Melting Point (°C) | logP | Synthetic Yield (%) |

|---|---|---|---|

| Methyl | 110–112 | 1.8 | 75–80 |

| Propyl | 105–110 (predicted) | 2.5 | 70–75 |

| Phenyl | 150–155 | 3.2 | 65–70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.